2-(Benzylmethylamino)ethyl acetoacetate

Overview

Description

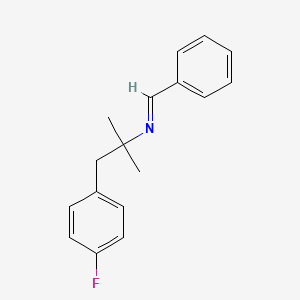

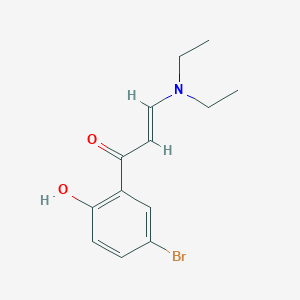

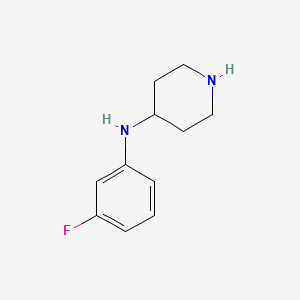

2-(Benzylmethylamino)ethyl acetoacetate is an organic compound with the molecular formula C14H19NO3 . It is a mono-constituent substance .

Synthesis Analysis

The synthesis of 2-(Benzylmethylamino)ethyl acetoacetate could potentially involve a Claisen condensation reaction . This reaction involves the deprotonation of an ester to form an enolate, which then undergoes an SN2 reaction with an alkyl halide to form a new C-C bond . The ester can then be removed through a process called decarboxylation .Molecular Structure Analysis

The molecular structure of 2-(Benzylmethylamino)ethyl acetoacetate consists of a benzyl group, a methylamino group, an ethyl group, and an acetoacetate group . The molecule has two carbonyl groups, each of which has an alpha-carbon with hydrogens that can be easily abstracted .Chemical Reactions Analysis

The chemical reactions involving 2-(Benzylmethylamino)ethyl acetoacetate likely involve the formation of an enolate intermediate . This enolate can act as a nucleophile in SN2 reactions with alkyl halides, acyl (acid) chlorides, and more . The ester can then be removed through a process called decarboxylation .Scientific Research Applications

Synthesis Applications

Synthesis of Benzo[f]quinoline Derivatives : It's used in synthesizing benzoquinoline derivatives, particularly in the formation of ethyl (3-arylbenzo[f]quinol-1-yl)acetates and esters of 3-aryl-1-heteryl-2-benzo[f]quinolylcarboxylic acids (Gusak & Kozlov, 2007).

Fabrication of 4-Phenyl-2-Butanone : It plays a role in the synthesis of 4-phenyl-2-butanone, which is a medium for medicine to diminish inflammation (Jiangli Zhang, 2005).

Arylation with Aryl Halides : Ethyl acetoacetate is used under CuI/L-proline catalysis to provide 2-aryl-1,3-dicarbonyl compounds (Xiaoan Xie et al., 2005).

Chemical Reaction Studies

Synthesis of 2-Hydroxy-4-Methyl Benzoic Acid : It's involved in the synthesis method of 2-hydroxy-4-methyl benzoic acid (Che Qing-ming et al., 2006).

Formation of Dihydrothieno(and furo)pyrimidines : It participates in the reactions to yield ethyl 2-(5,6-dihydro-2-phenylthieno(and furo)[2,3-d]pyrimidin-4-yl)-3-oxobutanoates (H. Maruoka et al., 2001).

Structural and Medicinal Chemistry

Synthesis of Ethyl 2-(4-Chlorobenzylidene)-3-Oxobutanoate : This compound, synthesized using ethyl acetoacetate, shows potential in antimicrobial and antioxidant activities (A. D. Kumar et al., 2016).

Anticancer Derivatives Synthesis : It's used in the synthesis of pyrido[1,2-a]benzimidazoles derivatives, exhibiting antitumor activity against human breast adenocarcinoma (Hanan M. Refaat, 2011).

Safety And Hazards

Safety data sheets suggest that 2-(Benzylmethylamino)ethyl acetoacetate should be handled with care. It is recommended to avoid contact with eyes, skin, and clothing, and to avoid breathing vapors or spray mist . In case of contact, it is advised to rinse thoroughly with plenty of water and consult a physician .

properties

IUPAC Name |

2-(2-phenylethylamino)ethyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-12(16)11-14(17)18-10-9-15-8-7-13-5-3-2-4-6-13/h2-6,15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJYKPHSPKGQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCCNCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenylethylamino)ethyl 3-oxobutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Chlorophenyl)furan-2-yl]methanol](/img/structure/B1598990.png)

![6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B1598991.png)